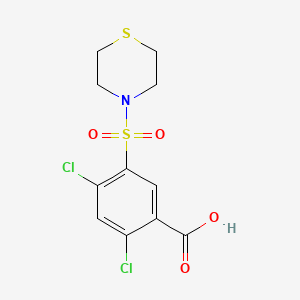
2,4-Dichloro-5-(thiomorpholinosulfonyl)benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Dichloro-5-(thiomorpholinosulfonyl)benzoic acid is a chemical compound with the molecular formula C11H11Cl2NO4S2 and a molecular weight of 356.25 g/mol . This compound is characterized by the presence of two chlorine atoms, a thiomorpholine ring, and a sulfonyl group attached to a benzoic acid core. It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-5-(thiomorpholinosulfonyl)benzoic acid typically involves multiple steps. One common method starts with the reaction of 2,4-dichlorobenzoic acid with chlorosulfonic acid in the presence of a catalyst to form 2,4-dichloro-5-sulfonyl benzoic acid . This intermediate is then reacted with thiomorpholine under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process involves the use of high-purity reagents and precise control of reaction conditions to ensure high yield and purity of the final product . The steps include preparation of intermediates, aminolysis, acidification, decolorization, and recrystallization .
Analyse Chemischer Reaktionen
Types of Reactions
2,4-Dichloro-5-(thiomorpholinosulfonyl)benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The sulfonyl group can undergo redox reactions, altering the oxidation state of sulfur.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield different products.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine atoms .
Wissenschaftliche Forschungsanwendungen
2,4-Dichloro-5-(thiomorpholinosulfonyl)benzoic acid is used in several scientific research fields:
Wirkmechanismus
The mechanism of action of 2,4-Dichloro-5-(thiomorpholinosulfonyl)benzoic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function . The sulfonyl group plays a crucial role in these interactions, often forming strong bonds with amino acid residues in the target proteins .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4-Dichloro-5-sulfamoylbenzoic acid: Similar structure but with a sulfamoyl group instead of a thiomorpholinosulfonyl group.
2,4-Dichloro-5-morpholinosulfonylbenzoic acid: Contains a morpholine ring instead of a thiomorpholine ring.
Uniqueness
2,4-Dichloro-5-(thiomorpholinosulfonyl)benzoic acid is unique due to the presence of the thiomorpholine ring, which imparts distinct chemical properties and biological activities compared to its analogs . This uniqueness makes it valuable in specific research and industrial applications where these properties are desired .
Eigenschaften
Molekularformel |
C11H11Cl2NO4S2 |
|---|---|
Molekulargewicht |
356.2 g/mol |
IUPAC-Name |
2,4-dichloro-5-thiomorpholin-4-ylsulfonylbenzoic acid |
InChI |
InChI=1S/C11H11Cl2NO4S2/c12-8-6-9(13)10(5-7(8)11(15)16)20(17,18)14-1-3-19-4-2-14/h5-6H,1-4H2,(H,15,16) |
InChI-Schlüssel |
PWGLMGPBMAGOAR-UHFFFAOYSA-N |
Kanonische SMILES |
C1CSCCN1S(=O)(=O)C2=C(C=C(C(=C2)C(=O)O)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4H-Acenaphtho[4,5-D]imidazole](/img/structure/B13981196.png)






![2H,6H-[1,3]Thiazino[3,4-D][1,2,4]triazine](/img/structure/B13981252.png)
![(S)-2,2,2-trifluoro-1-[3-(trifluoromethoxy)phenyl]ethylamine](/img/structure/B13981257.png)
![(S)-4,5-dihydro-3-[(1z,7z)-hexadecan-7-enylidene]-4-hydroxy-5-methylenefuran-2(3h)-one](/img/structure/B13981264.png)

